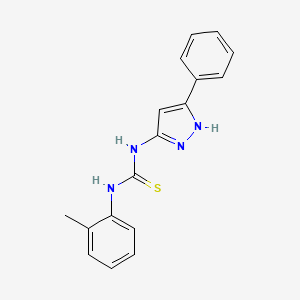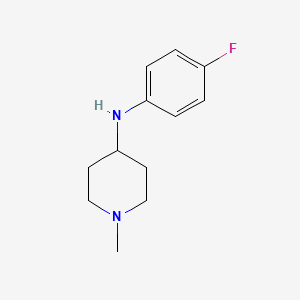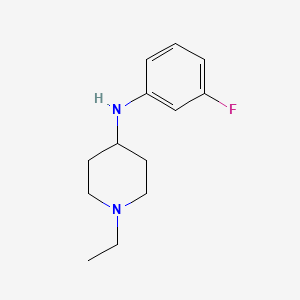![molecular formula C17H17NO5 B5874255 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5874255.png)
1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone, also known as MNPE, is a chemical compound that has been of great interest to researchers due to its potential applications in various areas of scientific research. MNPE is a member of the family of organic compounds known as ketones and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its potential use in cancer treatment, this compound has also been found to have other biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. This compound has also been found to have anti-inflammatory effects and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone in lab experiments is its relatively simple synthesis method. However, this compound is a highly reactive chemical and must be handled with care. It is also important to note that this compound is not water-soluble, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring the antioxidant and anti-inflammatory properties of this compound and its potential applications in the treatment of other diseases. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in relation to its potential use as a drug.
Synthesemethoden
The synthesis of 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone involves a multi-step process that begins with the reaction of 3-methyl-4-nitrophenol with formaldehyde to form 3-methyl-4-nitrobenzyl alcohol. This is followed by a reaction with 4-methoxybenzaldehyde to form the intermediate, 3-[(4-methoxybenzyl)oxy]methyl-4-methyl-2-nitrophenol. Finally, the intermediate is reacted with acetic anhydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone has been found to have potential applications in various areas of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
1-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11-8-15(5-6-16(11)18(20)21)23-10-14-9-13(12(2)19)4-7-17(14)22-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUCXVGVTYZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C(=O)C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
![2-[4-(benzylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5874213.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)



![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)

